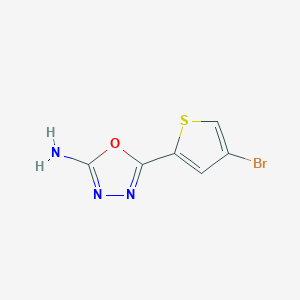
5-(4-溴-2-噻吩基)-1,3,4-恶二唑-2-胺
描述
5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C6H4BrN3OS and its molecular weight is 246.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
多形性胶质母细胞瘤治疗
5-(4-溴-2-噻吩基)-1,3,4-恶二唑-2-胺: 已经被确定为治疗多形性胶质母细胞瘤 (GBM) 的潜在治疗剂,这是一种高度侵袭性的脑肿瘤。 该化合物能够抑制MGMT 酶,该酶参与 DNA 修复,使其成为克服化疗耐药性的候选药物 。这可以增强烷化剂(如替莫唑胺)的疗效,而烷化剂是 GBM 治疗的标准方法。
化疗耐药机制
关于化疗耐药机制的研究强调了5-(4-溴-2-噻吩基)-1,3,4-恶二唑-2-胺的作用。 其在抑制 MGMT 酶方面的应用可以提供对癌细胞耐药性发展机制的见解,从而导致更有效的化疗策略的设计 。
血管生成抑制
该化合物抑制血管生成的潜力,即新血管的形成,在癌症治疗中意义重大。 通过阻止肿瘤对营养物质和氧气的供应,5-(4-溴-2-噻吩基)-1,3,4-恶二唑-2-胺可以饿死肿瘤,从而减缓或阻止肿瘤的生长 。
自噬调节
自噬是细胞降解过程,是5-(4-溴-2-噻吩基)-1,3,4-恶二唑-2-胺可能发挥作用的另一个领域。 调节自噬可以导致癌细胞的存活或死亡,这种化合物可能是将平衡倾斜到有利于治疗结果的关键 。
DNA 损伤反应
该化合物可能在 DNA 损伤反应通路中发挥作用。 通过影响参与 DNA 修复的酶的活性,它可以使癌细胞对 DNA 损伤剂更加敏感,使它们更容易受到诸如放射治疗等治疗的影响 。
癌症干细胞靶向
人们认为癌症干细胞是肿瘤复发和转移的原因,5-(4-溴-2-噻吩基)-1,3,4-恶二唑-2-胺可能专门靶向这些细胞,从而防止治疗后癌症复发 。
作用机制
- Specifically, the compound may interact with proteins involved in DNA repair, such as those participating in base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR) .
- Interestingly, cancer-specific DNA repair defects offer novel therapeutic opportunities. Most cancer cells are likely to have some aspect of DNA repair deficiency, making them susceptible to targeted therapies .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
属性
IUPAC Name |
5-(4-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3OS/c7-3-1-4(12-2-3)5-9-10-6(8)11-5/h1-2H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEMOACMKHGEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1520701.png)

![tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate](/img/structure/B1520705.png)
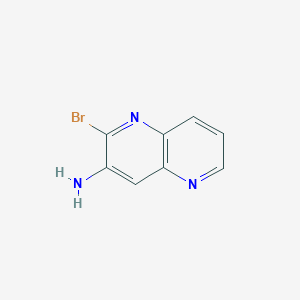
![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520711.png)
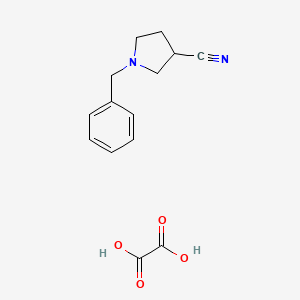
![Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1520713.png)
![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B1520716.png)
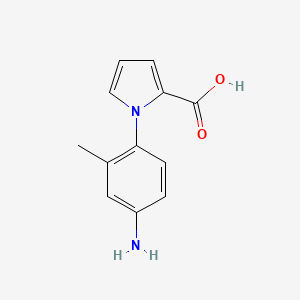
![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)
![[1-(6-chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B1520721.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)
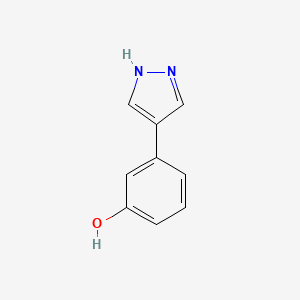
![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)
